molecular formula C6H9ClO2 B14279305 Methyl 2-chloro-1-methylcyclopropane-1-carboxylate CAS No. 141091-40-9

Methyl 2-chloro-1-methylcyclopropane-1-carboxylate

Cat. No.: B14279305
CAS No.: 141091-40-9
M. Wt: 148.59 g/mol
InChI Key: OBZWEJATTWBOPG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C6H9ClO2 It is a derivative of cyclopropane, a three-membered carbon ring, and contains a chlorine atom and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-1-methylcyclopropane-1-carboxylate typically involves the reaction of 2-chloro-1-methylcyclopropane-1-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with methanol to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: Formation of compounds like 2-hydroxy-1-methylcyclopropane-1-carboxylate.

    Reduction: Formation of 2-chloro-1-methylcyclopropane-1-methanol.

    Oxidation: Formation of 2-chloro-1-methylcyclopropane-1-carboxylic acid.

Scientific Research Applications

Methyl 2-chloro-1-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-1-methylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylcyclopropane-1-carboxylate: Similar structure but lacks the chlorine atom.

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains two chlorine atoms and a carboxylic acid group instead of an ester.

    1-Methylcyclopropene: A related compound used in agriculture to regulate plant growth.

Uniqueness

Methyl 2-chloro-1-methylcyclopropane-1-carboxylate is unique due to the presence of both a chlorine atom and a methyl ester group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

141091-40-9

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

methyl 2-chloro-1-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C6H9ClO2/c1-6(3-4(6)7)5(8)9-2/h4H,3H2,1-2H3

InChI Key

OBZWEJATTWBOPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1Cl)C(=O)OC

Origin of Product

United States

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